5-[(4-Methylphenyl)sulfonyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-Methylphenyl)sulfonyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrimidine core substituted with a sulfonyl group and a piperazine ring, which are known to impart significant biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methylphenyl)sulfonyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions
Pyrimidine Core Formation: The pyrimidine core can be synthesized through a condensation reaction involving a β-diketone and a guanidine derivative under acidic conditions.
Piperazine Substitution: The final step involves the nucleophilic substitution of the pyrimidine with 4-(pyridin-2-yl)piperazine under reflux conditions in a suitable solvent like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring, forming a carboxylic acid derivative.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The piperazine and pyrimidine rings can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of a base.
Major Products
Oxidation: 4-Methylbenzenesulfonic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted pyrimidine and piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, 5-[(4-Methylphenyl)sulfonyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, this compound is being investigated for its potential use in treating various diseases. Its structural features suggest it could be effective in modulating enzyme activity or receptor binding, which are critical in disease pathways.
Industry
Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 5-[(4-Methylphenyl)sulfonyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit kinase enzymes by occupying the ATP-binding site, thereby preventing phosphorylation events crucial for cell signaling.
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known kinase inhibitor used in cancer therapy.
Gefitinib: Another kinase inhibitor used for treating non-small cell lung cancer.
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor used in cancer treatment.
Uniqueness
Compared to these compounds, 5-[(4-Methylphenyl)sulfonyl]-2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine offers a unique combination of structural features that may provide distinct binding affinities and selectivities. Its sulfonyl and piperazine groups contribute to its versatility in interacting with various biological targets, potentially leading to novel therapeutic applications.
Properties
Molecular Formula |
C20H22N6O2S |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
5-(4-methylphenyl)sulfonyl-2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C20H22N6O2S/c1-15-5-7-16(8-6-15)29(27,28)17-14-23-20(24-19(17)21)26-12-10-25(11-13-26)18-4-2-3-9-22-18/h2-9,14H,10-13H2,1H3,(H2,21,23,24) |
InChI Key |
SSIORUSPQILONZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.